molecular formula C9H8F2N2O2 B2397717 N-[2-(Difluoromethoxy)pyridin-3-yl]prop-2-enamide CAS No. 2361657-98-7

N-[2-(Difluoromethoxy)pyridin-3-yl]prop-2-enamide

Cat. No. B2397717
CAS RN: 2361657-98-7
M. Wt: 214.172
InChI Key: OFTGIEYDOODEHN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[2-(Difluoromethoxy)pyridin-3-yl]prop-2-enamide is a chemical compound that has gained significant attention in the field of scientific research. It is a pyridine derivative that has shown potential in various studies, including its application in medicinal chemistry.

Mechanism of Action

The mechanism of action of N-[2-(Difluoromethoxy)pyridin-3-yl]prop-2-enamide is not fully understood. However, it is believed to work by inhibiting various enzymes and signaling pathways involved in cancer cell growth and inflammation. It has also been shown to modulate the activity of certain neurotransmitters in the brain.
Biochemical and Physiological Effects:
N-[2-(Difluoromethoxy)pyridin-3-yl]prop-2-enamide has been shown to have various biochemical and physiological effects. It has been found to inhibit the activity of certain enzymes such as COX-2, which is involved in inflammation. It has also been shown to modulate the activity of certain neurotransmitters such as dopamine and serotonin in the brain.

Advantages and Limitations for Lab Experiments

The advantages of using N-[2-(Difluoromethoxy)pyridin-3-yl]prop-2-enamide in lab experiments include its potential anti-inflammatory and anti-cancer properties, as well as its potential application in the treatment of neurodegenerative diseases. However, the limitations of using this compound include its low yield in the synthesis method and the lack of understanding of its mechanism of action.

Future Directions

There are several future directions for the study of N-[2-(Difluoromethoxy)pyridin-3-yl]prop-2-enamide. One potential direction is to further investigate its potential application in the treatment of neurodegenerative diseases. Another direction is to study its mechanism of action in more detail to better understand its potential therapeutic applications. Additionally, future studies could focus on improving the synthesis method to increase the yield of the compound.

Synthesis Methods

The synthesis method of N-[2-(Difluoromethoxy)pyridin-3-yl]prop-2-enamide involves the reaction of 2-bromo-3-fluoropyridine with difluoromethoxyacetyl chloride in the presence of a base such as potassium carbonate. The resulting product is then reacted with propargylamine to obtain the final product. The yield of the synthesis method is reported to be around 40%.

Scientific Research Applications

N-[2-(Difluoromethoxy)pyridin-3-yl]prop-2-enamide has shown potential in various scientific research applications. It has been studied for its anti-inflammatory and anti-cancer properties. In one study, it was found to inhibit the growth of cancer cells by inducing apoptosis. Additionally, it has been studied for its potential application in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease.

properties

IUPAC Name

N-[2-(difluoromethoxy)pyridin-3-yl]prop-2-enamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8F2N2O2/c1-2-7(14)13-6-4-3-5-12-8(6)15-9(10)11/h2-5,9H,1H2,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OFTGIEYDOODEHN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CC(=O)NC1=C(N=CC=C1)OC(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8F2N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

214.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[2-(Difluoromethoxy)pyridin-3-yl]prop-2-enamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.